molecular formula C9H9ClO4 B2930573 2-Chloro-3,5-dimethoxybenzoic acid CAS No. 1134-08-3

2-Chloro-3,5-dimethoxybenzoic acid

Cat. No.: B2930573
CAS No.: 1134-08-3
M. Wt: 216.62
InChI Key: UMQJAFDUZIGZMO-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and methoxy groups at the third and fifth positions. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,5-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethoxybenzoic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

3,5-Dimethoxybenzoic acid+SOCl22-Chloro-3,5-dimethoxybenzoic acid+SO2+HCl\text{3,5-Dimethoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,5-Dimethoxybenzoic acid+SOCl2​→2-Chloro-3,5-dimethoxybenzoic acid+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar aprotic solvents.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Substituted benzoic acids with different functional groups.

    Esterification: Methyl or ethyl esters of this compound.

    Reduction: 2-Chloro-3,5-dimethoxybenzyl alcohol

Scientific Research Applications

2-Chloro-3,5-dimethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethoxybenzoic acid depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4-dimethoxybenzoic acid
  • 3,5-Dimethoxybenzoic acid
  • 4-Bromo-3,5-dimethoxybenzoic acid
  • 2-Hydroxy-3-methoxybenzoic acid

Uniqueness

2-Chloro-3,5-dimethoxybenzoic acid is unique due to the specific positioning of its substituents, which influences its reactivity and properties. The presence of both chlorine and methoxy groups on the benzene ring provides distinct electronic and steric effects, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-3,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQJAFDUZIGZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a solution of 12 g (52.0 mmol) of 2-chloro-3,5-dimethoxy-benzoic acid methyl ester (prepared according to the method of T. R. Kasturi and E. M. Abraham, Indian Journal of Chemistry, 1973; 11:1099-1104) in 40 mL of methanol was added 60 mL (60 mmol) of 1N potassium hydroxide solution. After stirring overnight at room temperature, the methanol was removed in vacuo, and the residue was suspended in 800 mL of water. The aqueous layer was extracted three times with diethyl ether and the acidified with concentrated hydrochloric acid to a pH of 3. The resulting white solid was filtered, washed well with water, and air-dried to give 9.82 g (87%) of the title compound.
Name
2-chloro-3,5-dimethoxy-benzoic acid methyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
87%

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